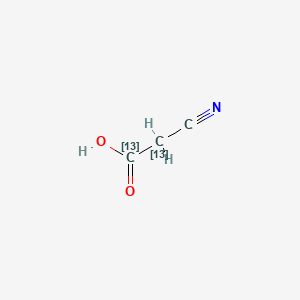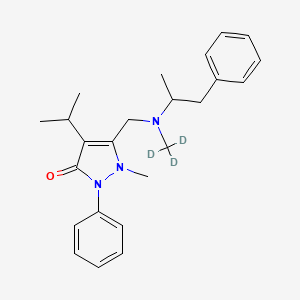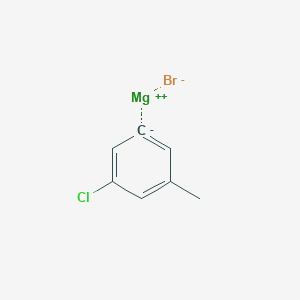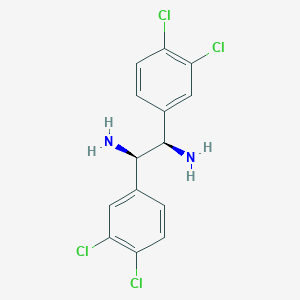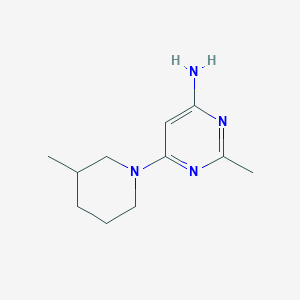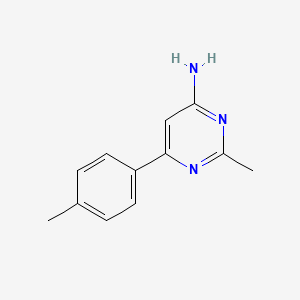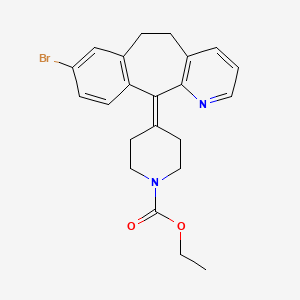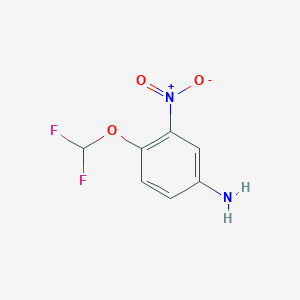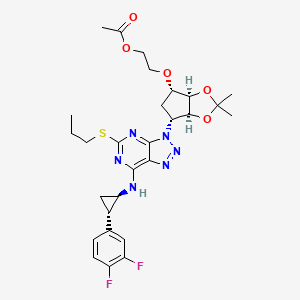
Acetoxy Ticagrelor Acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoxy Ticagrelor Acetonide is a derivative of Ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy Ticagrelor Acetonide involves multiple steps, starting from the base structure of Ticagrelor. The process typically includes the introduction of the acetoxy group and the formation of the acetonide protecting group. The critical steps in the synthesis are optimized to ensure high yield and purity. For instance, the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of the triazole compound through diazotization, is a key step .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure safety and efficiency. The use of response surface methodology and one-pot reactions are common strategies to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
Acetoxy Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acetoxy group, potentially leading to the formation of different oxidation states.
Reduction: Reduction reactions can affect the triazole ring or other functional groups within the molecule.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学研究应用
Acetoxy Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of protecting groups.
Biology: The compound’s modified structure allows for the investigation of its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as an antiplatelet agent with improved pharmacokinetic properties compared to Ticagrelor.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Acetoxy Ticagrelor Acetonide exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This mechanism is similar to that of Ticagrelor, but the presence of the acetoxy and acetonide groups may influence its binding affinity and duration of action. The molecular targets and pathways involved include the inhibition of platelet activation and aggregation, which are crucial in preventing thrombotic events .
相似化合物的比较
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor antagonist, but with a different mechanism of activation.
Prasugrel: Similar to Clopidogrel, but with a faster onset of action and higher potency.
Uniqueness
Acetoxy Ticagrelor Acetonide stands out due to its modified chemical structure, which may offer advantages in terms of stability, bioavailability, and specificity. The presence of the acetoxy and acetonide groups can enhance its pharmacokinetic profile, making it a promising candidate for further development .
属性
CAS 编号 |
1628340-74-8 |
|---|---|
分子式 |
C28H34F2N6O5S |
分子量 |
604.7 g/mol |
IUPAC 名称 |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl acetate |
InChI |
InChI=1S/C28H34F2N6O5S/c1-5-10-42-27-32-25(31-19-12-16(19)15-6-7-17(29)18(30)11-15)22-26(33-27)36(35-34-22)20-13-21(39-9-8-38-14(2)37)24-23(20)40-28(3,4)41-24/h6-7,11,16,19-21,23-24H,5,8-10,12-13H2,1-4H3,(H,31,32,33)/t16-,19+,20+,21-,23-,24+/m0/s1 |
InChI 键 |
NLSOWKSOHDESKM-MCHVBHGGSA-N |
手性 SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOC(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
规范 SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOC(=O)C)NC5CC5C6=CC(=C(C=C6)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




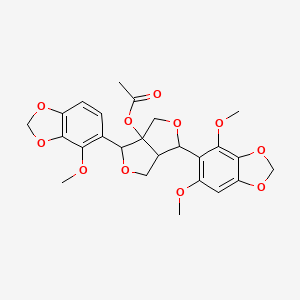
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
